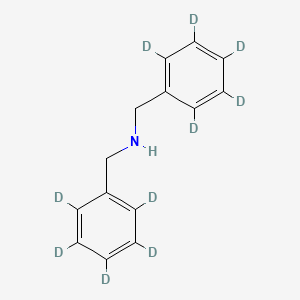

Dibenzylamine-d10

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dibenzylamine-d10, also known as Bisbenzylamine-d10, is the deuterium-labeled version of Dibenzylamine . It is a stable isotope that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

Dibenzylamine (DBA) motifs can be synthesized from reductive amination of either aldehydes or nitriles catalyzed by worm-like PtMo nanowires (PtMo WNWs) . Under the assistance of H2 gas, PtMo WNWs can be prepared in a facile manner .Chemical Reactions Analysis

Dibenzylamine (DBA) motifs can be synthesized from reductive amination of either aldehydes or nitriles . The as-prepared PtMo WNWs work effectively in the activation of dihydrogen molecules, and both aldehydes and nitriles can be used as starting materials to fabricate DBAs under mild and green conditions .Physical And Chemical Properties Analysis

Dibenzylamine is a colorless to light yellow oily liquid with an ammonia odor . It is soluble in ethanol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of Dibenzylamine Motifs

Dibenzylamine (DBA) motifs are synthesized from the reductive amination of either aldehydes or nitriles catalyzed by entirely new worm-like PtMo nanowires (PtMo WNWs). Under the assistance of H2 gas, PtMo WNWs can be prepared in a facile manner . This method is significant in organic chemistry due to its extensive applications in various fields .

Activation of Dihydrogen Molecules

The as-prepared PtMo WNWs work effectively in the activation of dihydrogen molecules, and both aldehydes and nitriles can be used as starting materials to fabricate DBAs under mild and green conditions . This process is fundamentally promising for the production of amines .

Conversion of Imines into Amines

The reaction kinetics of the conversion of imines into amines has been investigated, which reveals that the PtMo WNWs show superior activity in this conversion . This study provides a practical advancement in the preparation of amines .

Synthesis of Worm-Like Nanostructures

The protocol reported in the study is feasible for the synthesis of worm-like nanostructures with designed composition for various catalytic applications . This opens up new possibilities for the design and synthesis of nanostructures for a wide range of applications .

Partial Debenzylation of Dibenzylamine

A simple and practical method for partial debenzylation of a dibenzylamine to corresponding monobenzylamine has been achieved by catalytic transfer hydrogenation . This process is significant for the selective mono-debenzylation of dibenzylamines .

Production of Fine Chemicals

Dibenzylamine motifs are important compounds with extensive applications in the production of fine chemicals . The development of methods allowing the selective synthesis of DBA is of great significance in organic chemistry .

Safety and Hazards

Wirkmechanismus

Target of Action

Dibenzylamine-d10 is a deuterium-labeled form of Dibenzylamine . The primary targets of Dibenzylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.

Mode of Action

It’s known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles . This could potentially alter the interaction of Dibenzylamine-d10 with its targets, Trypsin-1 and Trypsin-2 , leading to changes in their activity.

Pharmacokinetics

Studies on dibenzylamine suggest that it reaches concentrations close to 300 ng ml-1 approximately 5 hours after administration . The elimination constant is higher than the release constant, indicating that the release of Dibenzylamine may be the limiting kinetic process governing its elimination from the organism . Only a small amount of Dibenzylamine is excreted in urine unchanged .

Result of Action

Given its potential interaction with Trypsin-1 and Trypsin-2 , it may influence processes regulated by these enzymes.

Eigenschaften

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLUMTFWVZZZND-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CNCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate](/img/structure/B592383.png)